Methyl 6-(3-methoxyphenyl)-2-methylnicotinate
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Overview
Description
Methyl 6-(3-methoxyphenyl)-2-methylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by a methoxyphenyl group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(3-methoxyphenyl)-2-methylnicotinate typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction involves the coupling of a boronic acid derivative with a halogenated nicotinate in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(3-methoxyphenyl)-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of a nitro group can produce amines.
Scientific Research Applications
Methyl 6-(3-methoxyphenyl)-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 6-(3-methoxyphenyl)-2-methylnicotinate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- Methyl 6-(4-methoxyphenyl)-2-methylnicotinate
- Methyl 6-(2-methoxyphenyl)-2-methylnicotinate
- Methyl 6-(3-hydroxyphenyl)-2-methylnicotinate
Comparison: Methyl 6-(3-methoxyphenyl)-2-methylnicotinate is unique due to the position of the methoxy group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. For example, the 3-methoxy derivative may have different electronic properties compared to the 4-methoxy or 2-methoxy derivatives, leading to variations in their chemical behavior and biological activity.
Biological Activity
Methyl 6-(3-methoxyphenyl)-2-methylnicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
IUPAC Name: this compound
Canonical SMILES: CCOC(=O)C1=CN(C(=C1)C)C=C(C=C2)C=C2OC
Synthesis
This compound can be synthesized through various methods, including the reaction of 3-methoxyphenylacetic acid with methyl nicotinate under appropriate conditions. The synthesis typically involves the use of coupling agents and specific solvents to optimize yield.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. In vitro studies indicate that the compound induces apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, one study demonstrated that the compound reduced cell viability in human leukemia cells by approximately 50% at a concentration of 10 µM after 48 hours of treatment .
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, this compound showed inhibition zones ranging from 12 to 20 mm, indicating moderate to strong antibacterial activity .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Oxidative Stress: It may induce oxidative stress in cells, leading to apoptosis.
- Interaction with DNA: The compound has shown potential in binding to DNA, disrupting replication processes in cancer cells .
Case Studies
-
Study on Anticancer Activity:
- Objective: To evaluate the effect of this compound on human leukemia cells.
- Methodology: Cells were treated with varying concentrations (0-50 µM) for 24-72 hours.
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.
-
Antimicrobial Efficacy Study:
- Objective: To assess the antimicrobial properties against selected bacterial strains.
- Methodology: Disc diffusion method was employed using various concentrations of the compound.
- Results: The compound exhibited notable inhibition against E. coli and S. aureus, with maximum inhibition at higher concentrations (≥100 µg/disc).
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Concentration (µM) | Observed Effect |
---|---|---|---|
Anticancer | Human leukemia cells | 10 | ~50% reduction in viability |
Antimicrobial | E. coli | ≥100 | Inhibition zone: 15 mm |
Antimicrobial | S. aureus | ≥100 | Inhibition zone: 20 mm |
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
methyl 6-(3-methoxyphenyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO3/c1-10-13(15(17)19-3)7-8-14(16-10)11-5-4-6-12(9-11)18-2/h4-9H,1-3H3 |
InChI Key |
DTVICLQXVDESJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)OC)C(=O)OC |
Origin of Product |
United States |
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